endo-BCN-PEG12-NH2 (hydrochloride) is a specialized compound that combines a polyethylene glycol (PEG) chain with a bicyclo[6.1.0]non-4-yne (BCN) group, along with an amino functional group. This compound is notable for its water solubility, which enhances its utility in biological applications, particularly in bioconjugation and labeling of biomolecules. The presence of the BCN group allows for copper-free click chemistry, enabling efficient and selective reactions with azide-containing molecules, while the PEG component improves solubility and biocompatibility, making it suitable for various biochemical applications .
The primary chemical reaction involving endo-BCN-PEG12-NH2 (hydrochloride) is the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction occurs between the BCN group of the compound and azide-functionalized biomolecules, resulting in the formation of stable triazole-linked conjugates. The reaction conditions are typically mild and can be performed in aqueous or organic solvents without the need for copper catalysts, which is advantageous for biological systems .
The major products from reactions involving endo-BCN-PEG12-NH2 include:
endo-BCN-PEG12-NH2 exhibits significant biological activity primarily through its role in bioconjugation. By labeling primary amines on proteins and oligonucleotides, it facilitates studies on protein interactions, localization, and dynamics within biological systems. The compound's ability to form stable linkages enhances its effectiveness in applications such as drug delivery systems and targeted therapies .
The synthesis of endo-BCN-PEG12-NH2 typically involves several steps:
Common solvents used during synthesis include dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF). The reactions are generally conducted under mild conditions to preserve functional integrity .
endo-BCN-PEG12-NH2 has diverse applications in biochemical research and therapeutic development:
Interaction studies involving endo-BCN-PEG12-NH2 focus on its ability to form stable complexes with various biomolecules. These studies often utilize techniques such as mass spectrometry and fluorescence spectroscopy to analyze binding affinities and kinetics. The compound's unique reactivity allows for the selective labeling of target proteins without interfering with their native functions, making it an invaluable tool in proteomics and cellular biology .
Several compounds share structural features or functionalities with endo-BCN-PEG12-NH2. Here are some notable examples:
endo-BCN-PEG12-NH2 stands out due to its combination of a long PEG linker with a BCN group that facilitates copper-free click chemistry, making it particularly effective for bioconjugation without compromising biological activity. Its structural design allows for enhanced solubility and reduced non-specific interactions compared to shorter PEG variants or those lacking the BCN functionality.
The kinetic behavior of bicyclononyne derivatives in strain-promoted azide-alkyne cycloaddition reactions demonstrates distinctive patterns that distinguish these reagents from other cyclooctyne systems [9]. Research conducted using quantitative nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide at twenty-five degrees Celsius has established fundamental rate constants for bicyclononyne reactions with various azide substrates [11].
Table 1: Second-Order Rate Constants for Bicyclononyne-Azide Cycloaddition Reactions
| Azide Substrate | Solvent System | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| Benzyl azide | Deuterated dimethyl sulfoxide | 25 | 0.012-0.024 | [11] |
| Primary azide (2-azidoethanol) | Acetonitrile/Water | 25 | 0.012 | [11] |
| Secondary azide (2-azidopropanol) | Acetonitrile/Water | 25 | 0.024 | [11] |
| Tertiary azide (2-azido-2-methylpropanol) | Acetonitrile/Water | 25 | 0.024 | [11] |
| Electron-deficient aryl azides | Acetonitrile | 25 | 2.0-2.9 | [14] |
The reaction mechanism proceeds through a concerted 1,3-dipolar cycloaddition pathway, with activation energies ranging from 20.1 to 24.0 kilocalories per mole for reactions involving sterically demanding cyclooctynes [11]. Computational studies employing density functional theory calculations with the B3LYP-D3/6-311+G(d,p) level of theory have revealed that bicyclononyne reactions exhibit relatively uniform rate constants across primary, secondary, and tertiary azides, contrasting sharply with the behavior observed for dibenzocyclooctyne derivatives [11].
The kinetic profile demonstrates remarkable tolerance to steric hindrance around the azide nitrogen atom [11]. Unlike dibenzocyclooctyne systems where tertiary azides react five orders of magnitude slower than primary azides, bicyclononyne maintains consistent reactivity across this substrate range [11]. This phenomenon arises from the sterically undemanding nature of the bicyclononyne framework, which accommodates bulky azide substituents without significant energetic penalties [11].
Temperature-dependent studies reveal that bicyclononyne-azide cycloadditions follow Arrhenius behavior with activation enthalpies of approximately 4.5 kilocalories per mole [16]. This relatively low activation barrier facilitates rapid reaction progression even under mild conditions, with rate constants increasing by approximately 150-fold when temperature is elevated from zero to sixty degrees Celsius [36].
Table 2: Temperature-Dependent Rate Constants for Bicyclononyne-Benzyl Azide Cycloaddition
| Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Half-Life at 10 μM (hours) |
|---|---|---|
| 0 | 5.0 × 10⁻⁴ | 556 |
| 25 | 1.5 × 10⁻² | 19 |
| 37 | 1.5 × 10⁻¹ | 1.9 |
| 60 | 5.8 × 10⁻² | 0.3 |
Electronic effects play a crucial role in determining reaction rates, particularly with electron-deficient azide substrates [14]. Computational analysis using the distortion-interaction model reveals that electron-poor aryl azides can participate in inverse electron-demand cycloaddition mechanisms with bicyclononyne, leading to rate enhancements of up to twenty-nine fold compared to aliphatic azides [14]. This reactivity pattern contrasts with dibenzocyclooctyne systems, where electronic effects are less pronounced [14].
Solvent selection profoundly influences both the kinetics and selectivity of strain-promoted azide-alkyne cycloaddition reactions involving bicyclononyne derivatives [23]. Systematic investigations across diverse solvent systems have revealed complex relationships between medium properties and reaction outcomes [35].
Table 3: Solvent-Dependent Rate Constants for Bicyclononyne-Azide Cycloadditions
| Solvent System | pH | Rate Constant (M⁻¹s⁻¹) | Relative Rate Enhancement |
|---|---|---|---|
| Phosphate buffered saline | 7.0 | 0.32-0.85 | 1.0 (reference) |
| HEPES buffer | 7.0 | 0.55-1.22 | 1.4-1.7 |
| MES buffer | 6.0 | 0.45-0.95 | 1.3-1.4 |
| Borate buffer | 9.0 | 0.68-1.15 | 1.6-2.1 |
| DMEM cell culture medium | 7.4 | 0.59-0.97 | 1.5-1.8 |
| RPMI cell culture medium | 7.4 | 0.27-0.77 | 0.8-1.2 |
Aqueous buffer systems demonstrate significant variability in supporting bicyclononyne-azide cycloadditions [35]. HEPES buffer consistently provides the most favorable kinetic environment, while phosphate buffered saline exhibits among the lowest rate constants [35]. This disparity arises from complex interactions between buffer components and the reaction transition state, with ionic strength and specific ion effects contributing to the observed differences [23].
The influence of pH on reaction kinetics follows a general trend toward increased rates at higher pH values, with the exception of HEPES buffer systems where this relationship becomes more complex [35]. Mechanistic studies suggest that hydroxide ion concentration affects the electronic properties of the azide substrate, modulating its nucleophilicity toward the strained alkyne [35].
Organic cosolvents introduce additional complexity to the reaction kinetics [21]. The incorporation of organic components such as dimethyl sulfoxide, dimethylformamide, or acetonitrile can enhance reaction rates through improved substrate solvation and reduced medium polarity [21]. However, these effects must be balanced against potential impacts on biomolecule stability in biological applications [21].
Table 4: Organic Cosolvent Effects on Bicyclononyne-Azide Cycloaddition Rates
| Cosolvent | Concentration (v/v) | Rate Enhancement Factor | Solubility Improvement |
|---|---|---|---|
| Dimethyl sulfoxide | 10% | 2.1 | High |
| Dimethyl sulfoxide | 20% | 3.4 | Very High |
| Dimethylformamide | 15% | 1.8 | Moderate |
| Acetonitrile | 25% | 2.6 | High |
| Ethanol | 30% | 1.5 | Low |
The selectivity of bicyclononyne cycloadditions remains largely unaffected by solvent variations, with regioselectivity determined primarily by the electronic and steric properties of the reactants rather than medium effects [38]. Computational studies indicate that solvation effects can abolish regioselectivity preferences observed in gas-phase calculations, leading to statistical mixtures of regioisomers in solution [38].
Complex biological fluids such as human blood plasma present unique challenges for strain-promoted cycloadditions [36]. Despite reduced signal-to-noise ratios and the presence of competing nucleophiles, bicyclononyne derivatives maintain substantial reactivity in these environments [36]. Rate constants in blood plasma typically range from 0.19 to 0.57 inverse molar seconds, depending on temperature and substrate concentration [36].
The comparative reactivity profiles of bicyclononyne and dibenzocyclooctyne systems reveal fundamental differences in their strain-promoted cycloaddition behavior [27]. These distinctions arise from contrasting structural features, electronic properties, and steric accessibility around the reactive alkyne centers [9].
Table 5: Comparative Reactivity Data for Cyclooctyne Derivatives
| Cyclooctyne Type | Rate Constant with Benzyl Azide (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Lipophilicity (LogP) | Stability Index |
|---|---|---|---|---|
| Bicyclononyne | 0.012-0.024 | 4.5 | 2.2 | High |
| Dibenzocyclooctyne | 0.024 | 7.3 | 4.8 | Moderate |
| Dibenzoazacyclooctyne | 0.31 | 12.1 | 3.9 | Moderate |
| Biarylazacyclooctynone | 0.96 | 6.8 | 5.2 | Low |
Bicyclononyne demonstrates superior balance between reactivity and stability compared to dibenzocyclooctyne derivatives [28]. While dibenzocyclooctyne systems achieve higher absolute rate constants through enhanced strain energy, they suffer from increased lipophilicity and propensity for non-specific binding [28]. The plane of symmetry inherent in bicyclononyne structures prevents the formation of regioisomeric products that complicate dibenzocyclooctyne cycloadditions [28].
Steric accessibility represents a critical differentiating factor between these cyclooctyne classes [11]. Bicyclononyne accommodates sterically demanding azide substrates with minimal rate reduction, maintaining consistent second-order rate constants across primary, secondary, and tertiary azide series [11]. In contrast, dibenzocyclooctyne derivatives exhibit dramatic rate decreases when reacting with tertiary azides, with rate constants dropping by several orders of magnitude [11].
Table 6: Steric Sensitivity Comparison Between Cyclooctyne Types
| Azide Type | Bicyclononyne Rate (M⁻¹s⁻¹) | Dibenzocyclooctyne Rate (M⁻¹s⁻¹) | Rate Ratio (BCN/DBCO) |
|---|---|---|---|
| Primary (2-azidoethanol) | 0.012 | 0.90 | 0.013 |
| Secondary (2-azidopropanol) | 0.024 | 0.25 | 0.096 |
| Tertiary (2-azido-2-methylpropanol) | 0.024 | 4.7 × 10⁻⁶ | 5,100 |
Electronic modulation provides another avenue for distinguishing cyclooctyne reactivities [14]. Bicyclononyne systems demonstrate exceptional responsiveness to electron-deficient azide substrates, achieving rate constants approaching 2.0-2.9 inverse molar seconds with electron-poor aryl azides [14]. This electronic sensitivity enables inverse electron-demand cycloaddition mechanisms that are less accessible to dibenzocyclooctyne derivatives [14].
The stability profiles of these cyclooctyne classes under acidic conditions reveal important practical considerations [28]. Bicyclononyne derivatives maintain structural integrity under standard automated synthesis conditions, while dibenzocyclooctyne systems show increased susceptibility to acid-catalyzed degradation [28]. This stability difference impacts the versatility of these reagents in synthetic applications requiring extended exposure to acidic environments [28].
Cross-reactivity with biological nucleophiles represents a significant concern for bioorthogonal applications [26]. Both bicyclononyne and dibenzocyclooctyne systems exhibit reactivity toward thiol-containing biomolecules, though the kinetics and selectivity of these side reactions differ substantially [26]. Bicyclononyne demonstrates reduced cross-reactivity compared to highly strained dibenzocyclooctyne derivatives, contributing to improved bioorthogonality in complex biological systems [26].
Table 7: Bioorthogonality Comparison for Cyclooctyne Derivatives
| Cyclooctyne Type | Thiol Reactivity | Amine Reactivity | Selectivity Factor | Biocompatibility Index |
|---|---|---|---|---|
| Bicyclononyne | Low | Negligible | 850 | High |
| Dibenzocyclooctyne | Moderate | Low | 320 | Moderate |
| Dibenzoazacyclooctyne | High | Moderate | 150 | Low |
The aggregation propensities of cyclooctyne-modified biomolecules differ markedly between bicyclononyne and dibenzocyclooctyne systems [7]. Dibenzocyclooctyne derivatives promote enhanced aggregation due to their increased lipophilicity and π-π stacking interactions between aromatic rings [7]. Bicyclononyne modifications result in minimal aggregation, preserving the native properties of conjugated biomolecules [7].
The optimization of linker length represents a critical determinant in achieving efficient bromodomain-containing protein 4 degradation through Proteolysis-Targeting Chimeras design. Research demonstrates that endo-BCN-PEG12-NH2 (hydrochloride), with its twelve polyethylene glycol units providing optimal spatial configuration, exhibits superior performance in facilitating BRD4 degradation compared to shorter linker variants [1] [2].
Systematic studies examining various linker lengths have established that PROTACs incorporating 10-12 atom linkers demonstrate enhanced degradation efficiency for BRD4 targets [3]. The 12-unit PEG spacer in endo-BCN-PEG12-NH2 (hydrochloride) provides the optimal molecular distance necessary to prevent steric hindrance while maintaining productive ternary complex formation between BRD4, the PROTAC molecule, and the E3 ubiquitin ligase [2].
Comparative analysis of different linker compositions reveals that PROTACs with linkers containing 10-12 atoms achieve superior degradation activity with DC50 values ranging from 60-97 nanomolar [3]. Specifically, compounds with 12-atom linkers demonstrated maximal degradation values exceeding 85%, establishing this length as optimal for BRD4-targeting applications [3]. The extended PEG12 chain in endo-BCN-PEG12-NH2 (hydrochloride) enables proper orientation of the warhead and E3 ligase ligand, facilitating formation of stable ternary complexes essential for ubiquitination processes [2].
| Linker Length (Atoms) | DC50 (nM) | Maximum Degradation (%) | Complex Stability |
|---|---|---|---|
| 8-10 | 180-240 | 78-81 | Moderate |
| 10-12 | 60-97 | 85-94 | High |
| 13-15 | 89-134 | 78-86 | Moderate |
| >15 | >200 | <70 | Low |
The molecular flexibility conferred by the PEG12 spacer allows for conformational adaptability necessary for productive protein-protein interactions within the ternary complex [4]. This flexibility is particularly crucial for accommodating the dynamic binding interfaces present in BRD4-cereblon interactions, where the linker must facilitate proper hydrophobic patch formation between key residues [4].
The structural characteristics of endo-BCN-PEG12-NH2 (hydrochloride) significantly influence cellular permeability, a critical parameter determining PROTAC efficacy in biological systems. The compound's molecular architecture, featuring a 12-unit polyethylene glycol spacer, presents unique permeability challenges and advantages that directly impact its therapeutic utility [5] [6].
Molecular dynamics simulations and Nuclear Magnetic Resonance spectroscopy studies reveal that PROTACs containing PEG12 linkers demonstrate chameleon-like conformational behavior, adopting folded conformations with reduced solvent-accessible polar surface area in membrane-mimetic environments [7] [8]. This conformational flexibility enables endo-BCN-PEG12-NH2 (hydrochloride) to shield polar functional groups during membrane traversal while maintaining extended conformations in aqueous environments [7].
The polyethylene glycol spacer contributes approximately 528 daltons to the total molecular weight of 757.36 daltons [9], placing the compound beyond traditional drug-like space according to Lipinski's Rule of Five. However, the PEG12 chain provides compensatory advantages through intramolecular hydrogen bonding capabilities that reduce effective polar surface area during membrane permeation [6] [8].
Comparative permeability studies demonstrate that PEG-based linkers, including PEG12 variants, exhibit superior cell permeability compared to equivalent alkyl linkers when incorporated into PROTAC structures [6]. The ether oxygen atoms within the PEG12 chain facilitate intramolecular hydrogen bonding with adjacent amide functionalities, effectively shielding polar surface area and enhancing membrane permeability [6].
| Structural Parameter | Value | Impact on Permeability |
|---|---|---|
| Molecular Weight | 757.36 g/mol | Moderate negative |
| Polar Surface Area | ~160 Ų | Significant negative |
| Hydrogen Bond Donors | 3 | Moderate negative |
| Hydrogen Bond Acceptors | 14 | Significant negative |
| Rotatable Bonds | 52 | Significant negative |
The bicyclononyne moiety contributes additional structural rigidity that can influence overall molecular conformation and permeability characteristics [5]. The strained cycloalkyne system provides a fixed three-dimensional anchor point, potentially facilitating favorable folded conformations that minimize polar surface area exposure during membrane transit [8].
Experimental permeability coefficients for PEG12-containing PROTACs typically range from 0.1-10 × 10⁻⁶ cm/s in parallel artificial membrane permeability assays, with higher values correlating to enhanced cellular uptake and biological activity [6]. The optimal balance between hydrophilicity conferred by the PEG12 chain and lipophilicity required for membrane permeation determines the overall cellular accessibility of endo-BCN-PEG12-NH2 (hydrochloride)-based PROTACs [5].
The twelve-unit polyethylene glycol spacer in endo-BCN-PEG12-NH2 (hydrochloride) exerts profound influence on ternary complex formation kinetics, directly affecting the efficiency of target protein degradation through modulation of association and dissociation rates [10] [11]. The extended PEG12 chain provides optimal spatial separation and conformational flexibility necessary for productive ternary complex assembly while maintaining sufficient rigidity to prevent excessive entropic penalties [12].
Surface Plasmon Resonance studies demonstrate that PROTACs incorporating PEG12 linkers exhibit enhanced ternary complex stability compared to shorter PEG variants, with dissociation half-lives extending beyond 30 minutes under physiological conditions [11]. The extended polyethylene glycol spacer facilitates cooperative binding interactions between the target protein and E3 ligase, resulting in enhanced complex stability and prolonged ubiquitination windows [11] [13].
Kinetic analysis reveals that PEG12-containing PROTACs demonstrate biphasic binding kinetics, with rapid initial association (kon = 10⁴-10⁵ M⁻¹s⁻¹) followed by slower conformational rearrangement leading to stabilized ternary complexes [11]. The flexible PEG12 spacer accommodates these conformational changes, allowing optimization of protein-protein interfaces within the ternary complex [10].
The polyethylene glycol backbone enables formation of stabilizing hydrogen bonds with both target protein and E3 ligase components, contributing to overall complex stability [14]. Crystallographic analysis of ternary complexes reveals that PEG spacers can form direct hydrogen bonding interactions with protein residues, with distances typically ranging from 2.8-3.2 Angstroms [14].
| Kinetic Parameter | PEG12 Value | Shorter PEG Value | Impact |
|---|---|---|---|
| Association Rate (kon) | 8.8 × 10⁴ M⁻¹s⁻¹ | 5.2 × 10⁴ M⁻¹s⁻¹ | Enhanced |
| Dissociation Rate (koff) | 2.3 h⁻¹ | 4.1 h⁻¹ | Improved |
| Complex Half-life | 18 minutes | 10 minutes | Extended |
| Cooperativity Factor (α) | 3.2 | 1.8 | Increased |
The conformational flexibility conferred by the PEG12 spacer enables adaptive binding modes that accommodate diverse target protein geometries while maintaining productive E3 ligase engagement [10]. Molecular dynamics simulations indicate that PEG12 linkers sample conformational space more effectively than shorter variants, increasing the probability of productive ternary complex formation [10].
Thermodynamic analysis demonstrates that PEG12 spacers contribute favorably to ternary complex formation through entropic effects, with binding entropy changes of -15 to -25 cal/mol/K observed for optimal linker lengths [13]. The extended PEG chain provides sufficient degrees of freedom to accommodate induced-fit binding while maintaining pre-organized conformations that reduce binding penalties [12].
The impact of PEG12 spacers extends beyond simple geometric considerations to include solvation effects and electrostatic shielding that influence protein-protein interactions within the ternary complex [15]. The polyethylene glycol backbone can mediate favorable interactions between charged residues on opposing protein surfaces, effectively bridging electrostatic complementarity gaps [15].
Experimental studies using fluorescence polarization assays confirm that PEG12-containing PROTACs demonstrate enhanced ternary complex formation efficiency, with apparent dissociation constants in the low nanomolar range for optimal target-E3 ligase combinations [11]. The extended spacer length enables formation of multiple protein-protein contact points, increasing overall binding avidity and complex stability [10].